1,3-Dichloro-5-methoxy-2,4-dinitrobenzene
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Overview
Description
1,3-Dichloro-5-methoxy-2,4-dinitrobenzene: is an aromatic compound characterized by the presence of two chlorine atoms, one methoxy group, and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Chlorination: Introduction of chlorine atoms using chlorine gas or a chlorinating agent such as thionyl chloride.
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is less reactive towards electrophilic substitution.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the compound more susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Chlorine gas, thionyl chloride.
Nucleophilic Aromatic Substitution: Sodium methoxide, potassium hydroxide.
Reduction: Hydrogen gas, palladium on carbon.
Major Products Formed:
Reduction: Formation of 1,3-dichloro-5-methoxy-2,4-diaminobenzene.
Nucleophilic Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dichloro-5-methoxy-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects.
Comparison with Similar Compounds
- 1,3-Dichloro-2,4-dinitrobenzene
- 1,3-Dichloro-5,5-dimethylhydantoin
- 1,5-Dichloro-2,4-dinitrobenzene
Comparison: 1,3-Dichloro-5-methoxy-2,4-dinitrobenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar compounds. The methoxy group can act as an electron-donating group, affecting the compound’s overall electronic properties and reactivity in chemical reactions.
Properties
IUPAC Name |
1,3-dichloro-5-methoxy-2,4-dinitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O5/c1-16-4-2-3(8)6(10(12)13)5(9)7(4)11(14)15/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLGLVXMLOTYBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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